molecular formula C6H10N4O2 B12520149 2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine CAS No. 652538-54-0

2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine

Cat. No.: B12520149
CAS No.: 652538-54-0
M. Wt: 170.17 g/mol
InChI Key: JZKGBSGFEGRUBO-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine typically involves the reaction of appropriate triazole precursors with dimethoxyethane under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where the triazole ring is introduced to the ethanimine moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring plays a crucial role in these interactions due to its ability to form hydrogen bonds and coordinate with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine is unique due to its dimethoxyethane moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other triazole derivatives may not be as effective .

Biological Activity

2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C7H10N4O2
  • Molecular Weight : 170.17 g/mol
  • CAS Number : 652538-54-0
  • IUPAC Name : 2,2-dimethoxy-N-(1,2,4-triazol-4-yl)ethanimine

The presence of the triazole ring is particularly noteworthy as it enhances the compound's ability to interact with biological targets through hydrogen bonding and coordination with metal ions.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. The electron-withdrawing nature of the triazole ring enhances interaction with various biological targets, making them effective against a range of pathogens. For instance:

  • Study Findings : Derivatives of 1,2,4-triazoles have been shown to inhibit bacterial growth and fungal infections. The compound's structure allows it to modulate pathways involved in cell proliferation and apoptosis .

Antifungal Activity

The antifungal properties of this compound are attributed to its ability to disrupt fungal cell membranes. Triazole derivatives are known for their efficacy against various fungi:

  • Case Study : In a comparative study of triazole derivatives, compounds similar to this compound demonstrated potent antifungal activity against strains such as Candida albicans and Aspergillus niger with IC50 values indicating effective inhibition at low concentrations .

Anticancer Properties

The anticancer potential of this compound is also being investigated. The triazole ring's ability to interact with cellular targets makes it a candidate for cancer therapy:

  • Research Insights : Studies have shown that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives have been found to significantly reduce cell viability in breast cancer cell lines (e.g., T47D) with IC50 values ranging from 27.3 μM to 43.4 μM .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to the active site of target enzymes. This prevents substrate binding and subsequent catalytic activity.
  • Hydrogen Bonding : The triazole ring facilitates hydrogen bonding interactions with amino acids in enzyme active sites, enhancing binding affinity and specificity .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
1,2-Di(4H-1,2,4-triazol-4-yl)ethaneC6H8N6Contains two triazole rings; potential for enhanced biological activity.
5-(4-Methoxyphenyl)-1H-1,2,4-triazoleC10H10N4OExhibits strong antifungal properties; used in agricultural applications.
3-(Dimethylamino)-5-(trifluoromethyl)-1H-pyrazoleC7H8F3N3Notable for neuropharmacological effects; related pyrazole structure.

The unique combination of methoxy groups and the triazole ring system in this compound may confer distinct pharmacological properties compared to these similar compounds.

Properties

CAS No.

652538-54-0

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

2,2-dimethoxy-N-(1,2,4-triazol-4-yl)ethanimine

InChI

InChI=1S/C6H10N4O2/c1-11-6(12-2)3-9-10-4-7-8-5-10/h3-6H,1-2H3

InChI Key

JZKGBSGFEGRUBO-UHFFFAOYSA-N

Canonical SMILES

COC(C=NN1C=NN=C1)OC

Origin of Product

United States

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